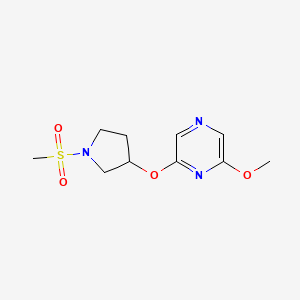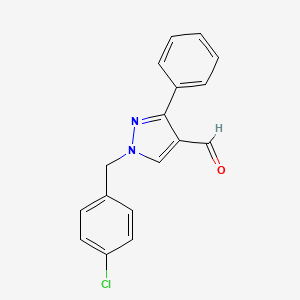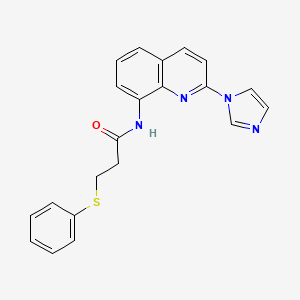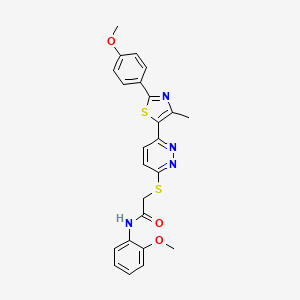
N-(3-(isoxazol-4-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(isoxazol-4-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13F3N2O3S and its molecular weight is 334.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photostability and Photoproducts Analysis
One study explored the photostability of sulfamethoxazole, a compound structurally similar to N-(3-(isoxazol-4-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide, highlighting its decomposition under acidic conditions and identifying its photoproducts. This research is crucial for understanding the photostability of sulfonamide derivatives and their environmental impact (Wei Zhou & D. Moore, 1994).
Anti-Inflammatory and Anticancer Potential
Another study synthesized derivatives with modifications on the sulfonamide structure, demonstrating potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests that compounds with similar structures to this compound could be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Synthesis and Characterization for Therapeutic Applications
Research into regioselectively controlled synthesis of sulfonamides has shown effects on pathological pain models in mice, indicating the therapeutic potential of sulfonamide derivatives in pain management (M. M. Lobo et al., 2015).
Inhibition Studies on Metalloenzymes
Studies on the synthesis of isoxazole-containing sulfonamides have identified potent inhibitory properties against carbonic anhydrase II and VII, significant for treating conditions like glaucoma and neuropathic pain. This research underscores the importance of sulfonamide derivatives in designing inhibitors for metalloenzymes (C. Altuğ et al., 2017).
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S/c14-13(15,16)11-4-1-5-12(7-11)22(19,20)18-6-2-3-10-8-17-21-9-10/h1,4-5,7-9,18H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYKKKUQKBJYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC2=CON=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)






![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)



![6,8-Difluorospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B2828471.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2828475.png)
